molecular formula C12H26OSi2 B115057 Silane, [3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-propynyl]trimethyl- CAS No. 83578-59-0

Silane, [3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-propynyl]trimethyl-

Cat. No.: B115057
CAS No.: 83578-59-0
M. Wt: 242.5 g/mol
InChI Key: OLHFFHGEURNIFX-UHFFFAOYSA-N
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Description

Silane, [3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-propynyl]trimethyl- is a specialized organosilicon compound It is characterized by the presence of a silane group bonded to a propynyl group, which is further substituted with a tert-butyl dimethylsilyl ether

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, [3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-propynyl]trimethyl- typically involves the following steps:

    Preparation of the Propynyl Intermediate: The starting material, 3-bromo-1-propyne, is reacted with a suitable base such as sodium hydride to generate the propynyl anion.

    Silylation Reaction: The propynyl anion is then treated with tert-butyl dimethylsilyl chloride in the presence of a catalyst like imidazole to form the tert-butyl dimethylsilyl ether.

    Final Silane Formation: The intermediate is then reacted with trimethylchlorosilane under anhydrous conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of Silane, [3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-propynyl]trimethyl- may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of automated systems for reagent addition and temperature control is common to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Silane, [3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-propynyl]trimethyl- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can lead to the formation of silanes with different substituents.

    Substitution: Nucleophilic substitution reactions can replace the silyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or diisobutylaluminum hydride are often used.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Various substituted silanes.

    Substitution: Compounds with different functional groups replacing the silyl group.

Scientific Research Applications

Silane, [3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-propynyl]trimethyl- has several applications in scientific research:

    Chemistry: Used as a protecting group for alcohols and amines in organic synthesis.

    Biology: Employed in the modification of biomolecules for improved stability and functionality.

    Medicine: Investigated for its potential in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of advanced materials, including coatings and adhesives.

Mechanism of Action

The mechanism by which Silane, [3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-propynyl]trimethyl- exerts its effects involves the interaction of the silyl group with various molecular targets. The silyl group can stabilize reactive intermediates, facilitate the formation of desired products, and protect sensitive functional groups during chemical reactions. The pathways involved often include nucleophilic attack on the silicon atom and subsequent rearrangements.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilylacetylene: Another organosilicon compound with a similar structure but lacking the tert-butyl dimethylsilyl ether group.

    Triisopropylsilylacetylene: Similar to Silane, [3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-propynyl]trimethyl- but with different silyl substituents.

Uniqueness

Silane, [3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-propynyl]trimethyl- is unique due to its combination of a propynyl group with both tert-butyl dimethylsilyl ether and trimethylsilyl groups. This structure provides enhanced stability and reactivity, making it a valuable tool in synthetic chemistry and materials science.

Properties

IUPAC Name

tert-butyl-dimethyl-(3-trimethylsilylprop-2-ynoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26OSi2/c1-12(2,3)15(7,8)13-10-9-11-14(4,5)6/h10H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLHFFHGEURNIFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC#C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26OSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20450967
Record name Silane, [3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-propynyl]trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20450967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83578-59-0
Record name Silane, [3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-propynyl]trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20450967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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